molecular formula C24H17ClN2 B12344180 6-Chloro-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline

6-Chloro-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline

Cat. No.: B12344180
M. Wt: 368.9 g/mol
InChI Key: AKGYKJXDFSUBSY-UHFFFAOYSA-N
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Description

6-Chloro-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with chlorine at position 6, a p-tolyl group at position 3, and a p-tolylethynyl moiety at position 2. Its synthesis typically involves nucleophilic substitution reactions using 2,6-dichloroquinoxaline as a precursor, with p-tolyl and p-tolylethynyl groups introduced via phase-transfer catalysis (PTC) or transition-metal-mediated coupling (e.g., Sonogashira coupling) . The compound’s structure is characterized by planar aromatic rings and conjugated ethynyl linkages, which enhance π-electron delocalization and influence its photophysical and electronic properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H17ClN2

Molecular Weight

368.9 g/mol

IUPAC Name

6-chloro-3-(4-methylphenyl)-2-[2-(4-methylphenyl)ethynyl]quinoxaline

InChI

InChI=1S/C24H17ClN2/c1-16-3-7-18(8-4-16)9-13-22-24(19-10-5-17(2)6-11-19)27-23-15-20(25)12-14-21(23)26-22/h3-8,10-12,14-15H,1-2H3

InChI Key

AKGYKJXDFSUBSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CC2=NC3=C(C=C(C=C3)Cl)N=C2C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Regioselectivity in Halogenation

The electron-rich quinoxaline ring complicates regioselective halogenation. Employing NBS in acetic acid enhances selectivity for position 2 by leveraging the nitrogen’s directing effects, whereas stronger electrophiles like bromine (Br₂) lead to overhalogenation.

Catalyst Degradation in Sonogashira Coupling

Palladium catalysts are prone to deactivation at high temperatures. Adding copper iodide (CuI) as a co-catalyst stabilizes the active Pd⁰ species, improving reaction efficiency.

Analytical Characterization

Successful synthesis is confirmed via ¹H NMR , LC-MS , and X-ray crystallography . Key spectral data include:

  • ¹H NMR (CDCl₃) : δ 8.46 (s, 1H, quinoxaline-H), 7.96–7.26 (m, 8H, aryl-H), 2.41 (s, 6H, methyl-H).
  • MS (ESI+) : m/z 369.0 [M+H]⁺, consistent with the molecular formula C₂₄H₁₇ClN₂.

Comparative Analysis of Synthetic Routes

Route A (condensation followed by Sonogashira coupling) offers higher overall yields (65–70%) but requires rigorous purification after each step. Route B (direct synthesis using pre-functionalized diketones) is less explored due to diketone instability but could streamline the process.

Industrial and Research Applications

This compound’s planarity and electron-deficient quinoxaline core make it valuable in:

  • Organic photovoltaics : As an electron-transport material.
  • Pharmaceutical intermediates : For kinase inhibition studies.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Chlorine Position

The chlorine atom at position 6 undergoes nucleophilic substitution under mild catalytic conditions. Key reactions include:

Suzuki-Miyaura Coupling
Reaction with aryl boronic acids in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) yields biaryl derivatives. For example:

6 Chloro 3 p tolyl 2 p tolylethynyl quinoxaline+Ar B OH 2Pd PPh3 4,K2CO36 Ar 3 p tolyl 2 p tolylethynyl quinoxaline\text{6 Chloro 3 p tolyl 2 p tolylethynyl quinoxaline}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{K}_2\text{CO}_3}\text{6 Ar 3 p tolyl 2 p tolylethynyl quinoxaline}

Boronic AcidCatalystSolventYieldSource
Pyrene-1-boronic acidPd/C, PPh₃Toluene/H₂O44–74%
4-Methoxyphenylboronic acidPd(PPh₃)₄1,4-Dioxane/H₂O88%

Amination
Replacement with amines (e.g., morpholine) using CuI or Pd catalysts produces amino-substituted derivatives, typically in 65–85% yields under microwave-assisted conditions .

Alkyne-Based Reactions via the Ethynyl Group

The p-tolylethynyl moiety participates in cycloaddition and catalytic coupling reactions:

Cycloaddition Reactions

  • Huisen 1,3-Dipolar Cycloaddition : Reacts with azides to form triazole-fused quinoxalines under Cu(I) catalysis .

  • Sonogashira Coupling : Ethynyl group undergoes cross-coupling with aryl halides using Pd/Cu catalysts (e.g., Pd(PPh₃)₂Cl₂/CuI) to extend π-conjugation .

Reaction PartnerCatalyst SystemSolventProductYieldSource
p-TolylacetylenePd(PPh₃)₂Cl₂/CuIDMSO/i-Pr₂NHExtended ethynyl derivatives11%
Thiophene-3-boronic acidPd/CCHCl₃Thienyl-substituted quinoxaline58%

Catalytic Cycloisomerization

Cu-catalyzed cycloisomerization with o-phenylenediamines generates fused polycyclic systems. Optimized conditions involve CuCl (10 mol%) in chlorobenzene at 70°C :

Quinoxaline+o PhenylenediamineCuClPolycyclic heteroaromatic product\text{Quinoxaline}+\text{o Phenylenediamine}\xrightarrow{\text{CuCl}}\text{Polycyclic heteroaromatic product}

DiamineReaction Time (h)YieldSource
Benzene-1,2-diamine790%
4-Methylbenzene-1,2-diamine881%

Functionalization of the Quinoxaline Core

Oxidation : The quinoxaline ring undergoes oxidation with KMnO₄ or TBHP (tert-butyl hydroperoxide) to form quinoxaline N-oxides, which are intermediates for further functionalization .
Electrophilic Substitution : Bromination at the 7-position occurs selectively using Br₂/FeBr₃, preserving the ethynyl and tolyl groups .

Scientific Research Applications

Medicinal Chemistry Applications

Quinoxaline derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The specific applications of 6-Chloro-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline include:

  • Anticancer Activity : Studies indicate that quinoxaline derivatives exhibit significant cytotoxic effects against various cancer cell lines. The unique arrangement of functional groups in this compound may enhance its efficacy in targeting tumor cells compared to other quinoxaline derivatives .
  • Antimicrobial Properties : Research has shown that this compound demonstrates notable antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. Its structure allows for effective interaction with microbial targets, potentially leading to new therapeutic agents .
  • Antiviral Activity : Quinoxalines have been studied for their ability to inhibit viral replication. The specific interactions of this compound with viral proteins could provide insights into developing antiviral therapies .

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods:

  • Cyclization Reactions : The compound can be synthesized via cyclization reactions involving appropriate precursors containing the quinoxaline moiety.
  • Substitution Reactions : The introduction of the chloro group can be accomplished through electrophilic aromatic substitution methods, enhancing the reactivity of the compound for further modifications.

Case Studies and Research Findings

  • Anticancer Research : A study demonstrated that derivatives similar to this compound showed promising results in inhibiting cell proliferation in breast cancer models .
  • Antimicrobial Studies : In another investigation, compounds within the quinoxaline class were tested against various bacterial strains, revealing significant inhibitory effects, particularly against Mycobacterium smegmatis .
  • Mechanistic Insights : Recent studies have focused on elucidating the mechanisms through which quinoxalines exert their biological effects, including their interaction with DNA and RNA synthesis pathways in pathogens .

Mechanism of Action

The mechanism of action of 6-Chloro-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Substituent Variations and Key Properties

Compound Name Substituents (Positions 2, 3, 6) Melting Point (°C) LogP (Predicted) Key References
6-Chloro-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline Cl (6), p-tolyl (3), p-tolylethynyl (2) N/A ~4.2
6-Bromo-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline Br (6), p-tolyl (3), p-tolylethynyl (2) N/A ~4.8
2-Chloro-3-(trifluoromethyl)quinoxaline Cl (2), CF₃ (3), H (6) 120–122 ~2.9
2-(Benzyloxy)-6-chloroquinoxaline (3e) Cl (6), benzyloxy (2), H (3) 145–147 ~3.5
  • Halogen vs. Alkyl/Aryl Groups: Replacing chlorine with bromine (e.g., 6-bromo analog) increases molecular weight and lipophilicity (LogP ~4.8 vs. The trifluoromethyl group in 2-chloro-3-(trifluoromethyl)quinoxaline introduces strong electron-withdrawing effects, lowering LogP (~2.9) and altering reactivity in electrophilic substitutions .
  • Ethynyl vs. Oxygen/Thiol Substituents : The p-tolylethynyl group in the target compound contributes to extended conjugation, whereas oxygen (e.g., benzyloxy in 3e) or thiol substituents (e.g., 3b in ) may enhance hydrogen-bonding interactions, affecting crystallinity and melting points .

Structural and Crystallographic Insights

The crystal structure of 6-Chloro-2-phenyl-3-(2-phenylethynyl)quinoxaline (a close analog) reveals a triclinic lattice (space group P1) with intermolecular C–H···π interactions stabilizing the packing . The ethynyl linkage also contributes to planar geometry, facilitating π-stacking interactions critical for solid-state photoluminescence .

Biological Activity

6-Chloro-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline is a synthetic compound belonging to the quinoxaline family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies that highlight its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C24H17ClN2C_{24}H_{17}ClN_2, with a molecular weight of 368.86 g/mol. The compound features a chloro substituent and two para-tolyl (p-tolyl) groups, contributing to its unique chemical reactivity and biological profile.

PropertyValue
Molecular FormulaC24H17ClN2C_{24}H_{17}ClN_2
Molecular Weight368.86 g/mol
CAS Number1319039-36-5
Melting PointNot specified

Biological Activity

Quinoxaline derivatives are known for their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The specific biological activities of this compound have been investigated in various studies:

  • Anticancer Activity : Research indicates that quinoxaline derivatives can inhibit the proliferation of cancer cells. A study demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .
  • Antimicrobial Properties : The presence of the chloro and ethynyl groups enhances the antimicrobial activity of this compound. It has been shown to exhibit inhibitory effects against several bacterial strains, indicating its potential use in treating infections.
  • Antiviral Effects : Similar quinoxaline derivatives have been reported to possess antiviral properties, particularly against viral infections such as HIV and hepatitis C virus (HCV). The mechanism often involves interference with viral replication processes .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound enhances its reactivity and biological profile. Studies suggest that:

  • Chloro Group : The presence of the chloro group increases lipophilicity, improving membrane permeability and enhancing biological activity.
  • Ethynyl Substituent : This group contributes to the compound's ability to interact with various biological targets, increasing its efficacy against certain pathogens .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of several quinoxaline derivatives, including this compound. The results indicated that this compound significantly inhibited cell growth in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values in the low micromolar range. The study concluded that structural modifications could enhance its potency further .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of various quinoxaline derivatives against clinically relevant bacterial strains. The study found that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Q & A

Q. What are the typical synthetic routes for 6-Chloro-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline?

A common method involves coupling 4-chloro-1,2-diaminobenzene with alkynylated aromatic precursors under catalytic conditions. For example, a sealed-tube reaction with phenylethynylene, CuCl catalyst, and chlorobenzene at 343 K yields the quinoxaline core. Purification via column chromatography (e.g., Petroleum ether–EtOAc) and slow solvent evaporation produces crystalline products .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction is the gold standard. Key parameters include triclinic symmetry (space group P1), unit cell dimensions (e.g., a = 8.8652 Å, b = 9.8591 Å), and dihedral angles between aromatic planes (e.g., 11.99° twist between quinoxaline and phenylethynyl groups). Refinement with riding H atoms (C–H = 0.94 Å) ensures accuracy .

Q. What spectroscopic techniques confirm the structure of quinoxaline derivatives?

  • NMR : Analyzes aromatic proton environments and substituent effects.
  • IR : Identifies functional groups (e.g., C≡C stretches at ~2100 cm⁻¹).
  • Mass Spectrometry : Validates molecular weight (e.g., M = 340.79 g/mol) .

Q. What purification methods are effective post-synthesis?

Column chromatography with gradient elution (e.g., 50:1 Petroleum ether–EtOAc) removes impurities. Slow evaporation of solvents like EtOAc yields block-like crystals suitable for X-ray analysis .

Q. What are the known biological activities of similar quinoxaline compounds?

Quinoxaline derivatives exhibit antioxidative, anti-inflammatory, and antituberculous properties. For example, chloro-substituted analogs show radical scavenging in DPPH assays, while pyrimidine-linked variants inhibit COX-2 enzymes .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of quinoxaline derivatives?

Reaction path search algorithms (e.g., quantum chemical calculations) predict transition states and intermediates. Information science tools extract experimental trends (e.g., solvent effects, catalyst loading) to narrow optimal conditions, reducing trial-and-error approaches .

Q. How to analyze non-covalent interactions in the crystal lattice?

  • C–H···π Interactions : Measure distances (e.g., 2.83 Å between H and centroid).
  • π–π Stacking : Calculate centroid distances (e.g., 3.6210 Å) and slippage (1.341 Å) using crystallographic software.
  • Hirshfeld Surface Analysis : Maps intermolecular contacts (e.g., van der Waals vs. polar contributions) .

Q. How to design assays for evaluating antioxidant activity in quinoxalines?

  • DPPH Assay : Monitor absorbance decay at 517 nm upon radical scavenging.
  • FRAP Assay : Measure Fe³⁺ reduction to Fe²⁺ at 593 nm.
  • Cell-Based Models : Use LPS-induced RAW 264.7 macrophages to assess anti-inflammatory effects via IL-6/TNF-α suppression .

Q. How to address discrepancies in spectroscopic data between studies?

  • Cross-Validation : Compare calculated (DFT) vs. experimental NMR shifts.
  • Crystallographic Refinement : Adjust thermal parameters to resolve electron density ambiguities.
  • Batch-to-Batch Analysis : Control solvent purity and reaction time to minimize variability .

Q. How can quantum chemistry predict reactivity sites in quinoxaline derivatives?

Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic regions. For example, HOMO localization on the ethynyl group suggests susceptibility to electrophilic attack, while LUMO density on the chloro-substituted ring guides substitution patterns .

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